Mechanistic Differentiation: Neddylation Inhibition vs. Direct Keap1-Nrf2 PPI Antagonism
Keap1-Nrf2-IN-4 exerts its cellular effects via neddylation inhibition rather than direct Keap1-Nrf2 protein-protein interaction (PPI) antagonism. Specifically, the compound inhibits the neddylation of cullin1, cullin3, and cullin5 . In contrast, established Keap1-Nrf2 PPI inhibitors such as ML334 bind directly to the Keap1 Kelch domain with a Kd of 1 μM in SPR assays [1], and CPUY192018 directly inhibits the Keap1-Nrf2-ARE interaction with an FP IC50 of 0.63 μM . This mechanistic distinction is critical for researchers investigating the cullin-RING ligase (CRL) pathway versus those studying direct Keap1-Nrf2 binding disruption.
| Evidence Dimension | Primary Mechanism of Action |
|---|---|
| Target Compound Data | Neddylation inhibitor; suppresses neddylation of cullin1, cullin3, and cullin5 |
| Comparator Or Baseline | ML334: Direct Keap1-Nrf2 PPI inhibitor (Kd = 1 μM, SPR); CPUY192018: Direct Keap1-Nrf2-ARE inhibitor (IC50 = 0.63 μM, FP) |
| Quantified Difference | Divergent molecular targets (cullin neddylation machinery vs. Keap1 Kelch domain binding pocket) |
| Conditions | TargetMol product description; ML334 SPR competitive binding assay; CPUY192018 fluorescence polarization assay |
Why This Matters
For experiments designed to interrogate neddylation-dependent regulation of Nrf2 versus direct Keap1-Nrf2 PPI disruption, selecting the mechanistically appropriate compound prevents misinterpretation of pathway-specific effects.
- [1] GlpBio. ML334 Product Page. Kd = 1 μM in SPR assays. View Source
